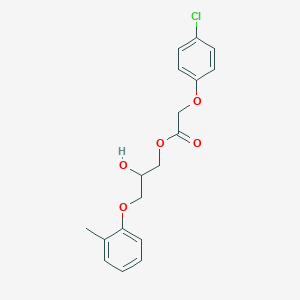
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as Clopyralid, is a synthetic herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family and is known for its selective control of broadleaf weeds. Clopyralid is a potent herbicide that has a significant impact on the environment and human health.
Wirkmechanismus
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester works by disrupting the plant's growth hormone balance, specifically the auxin pathway. It binds to and activates the auxin receptor, causing uncontrolled growth and eventually leading to the death of the plant. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a systemic herbicide, which means it is absorbed by the plant and moves throughout the plant's tissues, including the roots, stems, and leaves.
Biochemical and Physiological Effects:
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a significant impact on the environment, particularly on non-target plants. It can persist in soil for several years and can be taken up by other plants through their roots. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been found to cause stunting, chlorosis, and abnormal growth in non-target plants, including trees and shrubs. It can also affect soil microorganisms and disrupt the soil food web, leading to reduced soil fertility.
Vorteile Und Einschränkungen Für Laborexperimente
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a potent herbicide that is widely used in agriculture. It is highly selective and has low toxicity to mammals and birds. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is also effective at low application rates and has a long residual effect, which means it can provide long-term weed control. However, (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester can have a negative impact on non-target plants and soil microorganisms, which can limit its use in certain situations.
Zukünftige Richtungen
There are several future directions for research on (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is to develop more environmentally friendly herbicides that have less impact on non-target plants and soil microorganisms. Another area of research is to investigate the long-term effects of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on soil fertility and plant growth. Finally, there is a need for more research on the impact of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on human health, particularly with regards to its potential to cause cancer or other chronic diseases.
Synthesemethoden
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is synthesized through the esterification of (p-chlorophenoxy) acetic acid with 2-hydroxy-3-(o-tolyloxy)propyl alcohol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under controlled conditions. The resulting product is a colorless to yellowish liquid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and corn. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been used to control invasive plant species in natural areas and to manage vegetation in non-crop areas such as roadsides and railways.
Eigenschaften
CAS-Nummer |
17753-06-9 |
|---|---|
Produktname |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Molekularformel |
C18H19ClO5 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
InChI-Schlüssel |
QQVJDLLOSTURMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
Synonyme |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




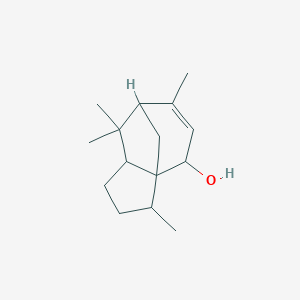


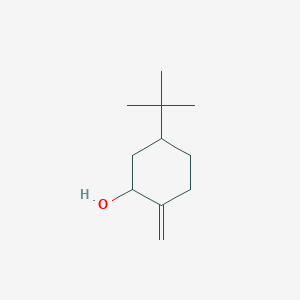
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
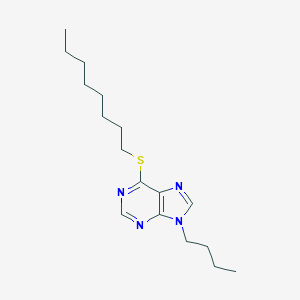
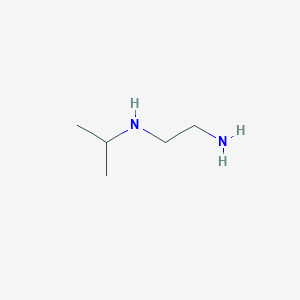
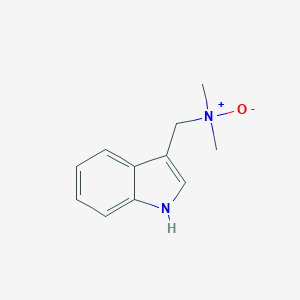
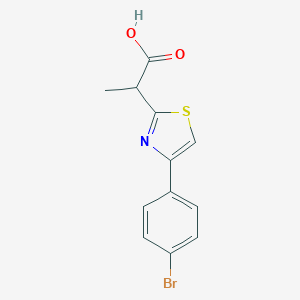


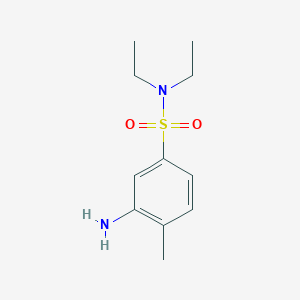
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)